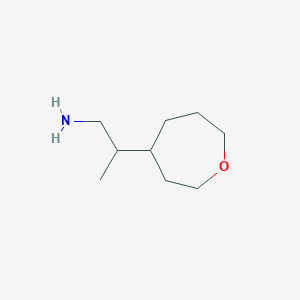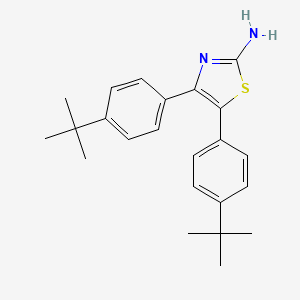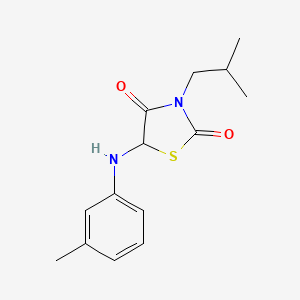
3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C14H18N2O2S and a molecular weight of 278.37. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . Thiazolidine motifs are present in diverse natural and bioactive compounds and have been of great interest for interdisciplinary research .
Synthesis Analysis
Thiazolidinediones, including “3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis
The molecular structure of “3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” consists of a thiazolidine core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Thiazolidine-2,4-dione Derivatives in Medicinal Chemistry
Thiazolidine-2,4-dione derivatives are explored for their potential in creating drug-like molecules due to their versatile medicinal chemistry applications. The synthesis processes, including alkylation and Knoevenagel condensation, produce novel non-condensed thiazolidine-2,4-dione-bearing derivatives. These compounds are characterized using advanced techniques such as NMR, LC-MS spectra, and X-ray diffraction, indicating their promise in drug development and chemical research (Holota et al., 2022).
Antimicrobial and Antifungal Activities
Some thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal properties. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and tested against a variety of bacterial and fungal strains. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Molecular Design for Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, have shown significant hypoglycemic activity. These compounds are evaluated for their impact on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, demonstrating the structural and functional versatility of the thiazolidine-2,4-dione core in designing compounds with potential metabolic disorder treatments (Oguchi et al., 2000).
Synthesis and Structural Exploration
The synthesis and structural exploration of thiazolidine-2,4-dione derivatives involve detailed characterization and comparison between experimental and theoretical calculations. Studies on compounds such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione reveal high thermal stability and provide insights into molecular geometry optimization, contributing to the understanding of these compounds' physical and chemical properties (Prasad et al., 2018).
Biological Activity and Green Synthesis
The biological activities of thiazolidine-2,4-dione derivatives, including antimicrobial, antifungal, and potential antitumor effects, are under continuous investigation. Moreover, the green synthesis of these compounds aligns with the environmental and sustainability goals in medicinal chemistry, showcasing the adaptability and potential of thiazolidine-2,4-dione derivatives in addressing a range of biological and ecological concerns (Santos et al., 2018).
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Wirkmechanismus
Target of Action
The primary targets of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors play a crucial role in improving insulin resistance, while the cytoplasmic Mur ligases are essential for the antimicrobial action of the compound .
Mode of Action
3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione interacts with its targets in a specific manner. It exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . For its antimicrobial action, it works by inhibiting cytoplasmic Mur ligases . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The compound affects several biochemical pathways. The activation of PPAR-γ receptors leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of cytoplasmic Mur ligases disrupts the bacterial cell wall synthesis, thereby affecting the bacterial growth pathway . The scavenging of ROS affects the oxidative stress pathways .
Pharmacokinetics
The thiazolidine derivatives are known to have good selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione is multifaceted. It improves insulin resistance, thus helping in the management of diabetes . It inhibits the growth of bacteria, thus exhibiting antimicrobial activity . It also scavenges ROS, thereby exhibiting antioxidant activity .
Action Environment
The action, efficacy, and stability of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s worth noting that the compound’s diverse applications in medical, environmental, and industrial research suggest that it may be designed to function effectively in a variety of environments.
Eigenschaften
IUPAC Name |
5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPMYWCLLMGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

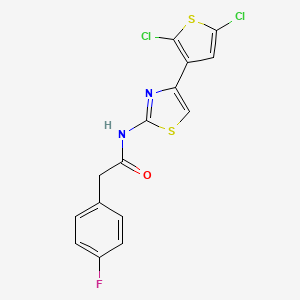
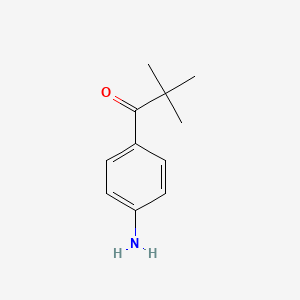

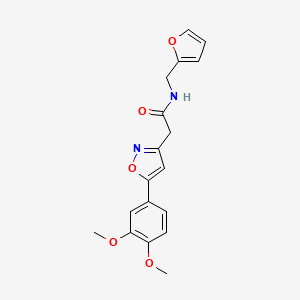
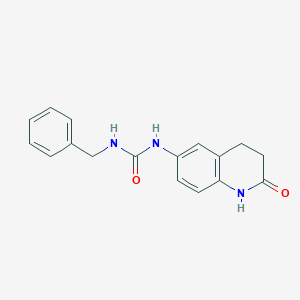
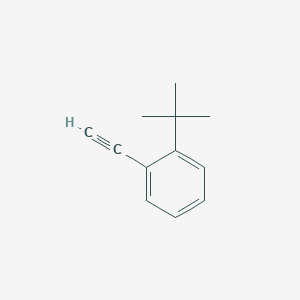
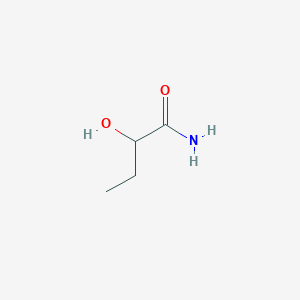

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
